ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to display various biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar quinoline derivatives. For instance, novel 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Scientific Research Applications
Reaction with Hydrazines
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines in different solvents, leading to mixtures of regioisomeric 3- and 5-substituted pyrazoles. Selective formation conditions for specific pyrazoles have been identified, contributing to the synthesis of complex organic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Synthesis of Quinoline Derivatives
Treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to pyrano[3,2-c]quinoline diones, which can be further processed to obtain various quinoline derivatives. This synthesis pathway illustrates the versatility of ethyl quinoline carboxylates in producing biologically active compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antioxidant Properties
A study synthesizing novel oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine demonstrated that some of these compounds exhibit higher antioxidant activities than standard antioxidants. This research highlights the potential of ethyl quinoline carboxylates in developing antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).
Antibacterial and Antimicrobial Properties
Ethyl 2-amino-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate and its derivatives have shown potential as antibacterial and antimicrobial agents. This application is significant for pharmaceutical research and development (Nahas & Abdel-Hafez, 2005).
Application in Anticancer Research
Various pyrazolo[4,3-d]pyrimidine derivatives synthesized from reactions involving ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate have been evaluated for their potential as anticancer agents. This underscores the compound's role in developing new cancer therapies (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Mechanism of Action
Target of Action
The primary targets of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate are likely to be similar to those of other 7-chloro-4-aminoquinoline derivatives . These compounds have been found to have antimicrobial and antimalarial activities
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the growth or replication of the pathogens .
Biochemical Pathways
Given its antimicrobial and antimalarial activities, it is likely that the compound interferes with essential biochemical pathways in these pathogens .
Result of Action
The compound’s antimicrobial and antimalarial activities suggest that it likely leads to the death or inhibition of these pathogens .
Properties
IUPAC Name |
ethyl 1-(7-chloroquinolin-4-yl)-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)16-10(2)20-21(11(16)3)15-7-8-19-14-9-12(18)5-6-13(14)15/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGTHLKURMIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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